molecular formula C22H27N5O2 B2546328 3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine CAS No. 2310208-57-0

3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2546328
CAS No.: 2310208-57-0
M. Wt: 393.491
InChI Key: JLVPVEYKQOETPE-UHFFFAOYSA-N
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Description

3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with a tert-butyl group and a methoxy group linked to a piperidine ring, which is further connected to a pyrrolo[2,3-b]pyridine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine intermediate, which is then coupled with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial to scale up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

Compared to similar compounds, 3-tert-butyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyridazine stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-22(2,3)18-6-7-19(26-25-18)29-14-15-8-11-27(12-9-15)21(28)17-13-24-20-16(17)5-4-10-23-20/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVPVEYKQOETPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CNC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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